molecular formula C7H9Cl2N B1216452 4-Chloro-2-methylaniline hydrochloride CAS No. 3165-93-3

4-Chloro-2-methylaniline hydrochloride

Cat. No. B1216452
Key on ui cas rn: 3165-93-3
M. Wt: 178.06 g/mol
InChI Key: VKYZDCTWJGBFDW-UHFFFAOYSA-N
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Patent
US04034043

Procedure details

79 g (1.1 moles) of chlorine is introduced into a solution of 135 g (1 mole) of 2 -formylaminotoluene in 500 ml of chloroform at 20° to 25° C. in the course of 2 to 3 hours. After the addition of 28 g (0.88 mole) of methanol, the mixture obtained is stirred for 2 hours at 25° to 30° C., and the formed 2 -amino-5 -chlorotoluene hydrochloride is subsequently filtered off. There is obtained 130 g (73% of theory relative to 2 -formylaminotoluene) of 2 -amino-5 -chlorotoluene hydrochloride. The content of 2 -amino-5 -chlorotoluene hydrochloride in the product is 98 to 99%.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12])=O.CO>C(Cl)(Cl)Cl>[ClH:1].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:1])=[CH:8][C:7]=1[CH3:12] |f:4.5|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
ClCl
Name
Quantity
135 g
Type
reactant
Smiles
C(=O)NC1=C(C=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 2 hours at 25° to 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
FILTRATION
Type
FILTRATION
Details
the formed 2 -amino-5 -chlorotoluene hydrochloride is subsequently filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC1=C(C=C(C=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 132.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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